molecular formula C13H13N5O4S B2512276 Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 869068-48-4

Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B2512276
CAS No.: 869068-48-4
M. Wt: 335.34
InChI Key: YLASSDYNGJZPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized and characterized, contributing to our understanding of their molecular structures and potential applications. For example, a study detailed the structural analysis of a closely related compound, providing insights into its crystalline structure and molecular interactions, which are crucial for understanding its reactivity and potential uses in various fields including material science and pharmaceuticals (H. Fun, C. Quah, Nithinchandra, B. Kalluraya, 2011).

Agricultural Applications

Research has explored the herbicidal activity of related compounds, demonstrating their effectiveness in controlling broadleaf weeds in agricultural settings. This includes studies on the environmental factors affecting the herbicidal activity of sulfonylurea derivatives, which share a core structural motif with the compound . Such research is vital for developing more effective and environmentally friendly herbicides (F. Buchanan, T. Gillespie, C. Swanton, 1990).

Antimicrobial and Pharmacological Properties

The antimicrobial and pharmacological activities of triazine derivatives have been a focus of several studies. These compounds have shown potential in fighting bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents. For instance, novel triazinone derivatives were prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, demonstrating the compound's relevance in medical research and its potential as a basis for developing new antimicrobial drugs (C. Kumara, P. Naik, D. JagadeeshPrasad, Y. AnushaG., P. Castelino, J. MadhuKumarD., K. Laxmana, A. Nair, 2015).

Chemical Reactions and Interactions

The reactivity of triazine derivatives, including the synthesis of new compounds through various chemical reactions, offers insight into their potential applications in synthetic chemistry and drug development. For example, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its Ni and Pd complexes sheds light on the versatility of these compounds in forming complexes with metals, which could have implications in catalysis or material science (F. Adhami, Nasim Nabilzadeh, F. Emmerling, M. Ghiasi, M. Heravi, 2012).

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-22-12(21)8-2-4-9(5-3-8)16-10(19)7-23-13-17-15-6-11(20)18(13)14/h2-6H,7,14H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLASSDYNGJZPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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